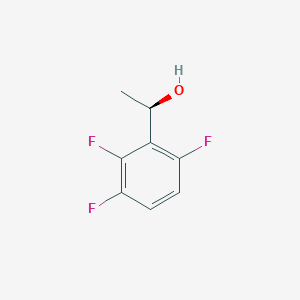

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18230636

Molecular Formula: C8H7F3O

Molecular Weight: 176.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F3O |

|---|---|

| Molecular Weight | 176.14 g/mol |

| IUPAC Name | (1R)-1-(2,3,6-trifluorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H7F3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3/t4-/m1/s1 |

| Standard InChI Key | HRDINRGAZWEUHD-SCSAIBSYSA-N |

| Isomeric SMILES | C[C@H](C1=C(C=CC(=C1F)F)F)O |

| Canonical SMILES | CC(C1=C(C=CC(=C1F)F)F)O |

Introduction

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-ol is a chiral compound featuring a trifluorophenyl group attached to an ethanolic backbone. This compound is characterized by its unique structural attributes, including the presence of a hydroxyl group (-OH) and trifluoromethyl substitutions on the aromatic ring. These features significantly influence its physicochemical properties, reactivity, and potential applications in various fields such as medicinal chemistry and organic synthesis.

Synthesis

The synthesis of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-ol typically involves enantioselective reactions to ensure the (R)-configuration. Common synthetic routes include:

-

Reduction of Ketones: Using chiral catalysts to reduce precursors like 2,3,6-trifluoroacetophenone.

-

Asymmetric Catalysis: Employing organocatalysts or transition metal complexes for enantioselectivity.

These methods ensure high enantiomeric purity, which is critical for its pharmaceutical applications.

Applications

4.1 Medicinal Chemistry

This compound has garnered interest due to its potential biological activities:

-

Drug Design: The trifluorophenyl moiety can enhance drug-receptor interactions by increasing lipophilicity.

-

Pharmacokinetics: The trifluoromethyl groups improve metabolic stability and bioavailability.

4.2 Organic Synthesis

The hydroxyl group serves as a reactive site for further functionalization, making it a versatile intermediate in synthesizing complex molecules.

Biological Interactions

Studies on (R)-1-(2,3,6-Trifluorophenyl)ethan-1-ol focus on understanding its interaction with biological systems:

-

Lipophilicity: Facilitates membrane permeability.

-

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biomolecules, influencing binding affinity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-2-Amino-2-(2,3,4-trifluorophenyl)ethan-1-ol | Contains an amino group | Enhanced reactivity and potential bioactivity |

| (S)-1-(2,4-difluorophenyl)ethan-1-ol | Difluorophenyl substitution | Different biological properties |

| 1-(2,3-difluorophenyl)ethanol | Difluoro substitution pattern | Altered solubility and interaction profiles |

The trifluoromethyl substitution pattern in (R)-1-(2,3,6-Trifluorophenyl)ethan-1-ol distinguishes it from other derivatives by significantly altering its chemical behavior and biological interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume